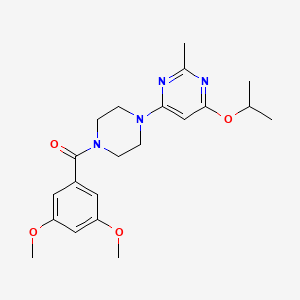

![molecular formula C10H9Cl2NO3 B2600227 2-[(2,4-Dichlorobenzoyl)amino]propanoic acid CAS No. 879123-75-8](/img/structure/B2600227.png)

2-[(2,4-Dichlorobenzoyl)amino]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

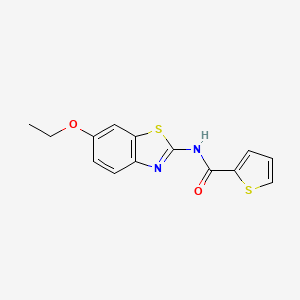

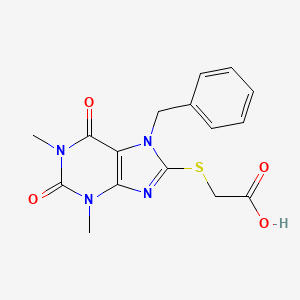

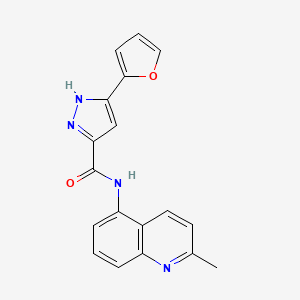

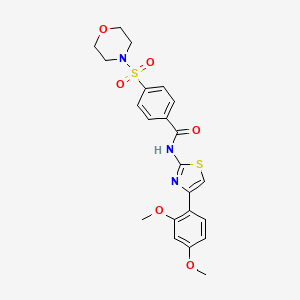

“2-[(2,4-Dichlorobenzoyl)amino]propanoic acid” is a chemical compound with the molecular formula C10H9Cl2NO3 . It’s a versatile compound used in scientific research, including drug development, material synthesis, and biological studies.

Molecular Structure Analysis

The molecular structure of “this compound” consists of a dichlorobenzoyl group attached to an amino propanoic acid group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

Amino acids, which “this compound” is a derivative of, can act as both an acid and a base due to their zwitterionic nature . They can undergo reactions characteristic of carboxylic acids and amines .Physical and Chemical Properties Analysis

Amino acids, which “this compound” is a derivative of, are colorless, crystalline substances. They have high melting points (200-300°C) due to their ionic properties . The exact physical and chemical properties of “this compound” would need to be determined experimentally.Scientific Research Applications

Solubility and Thermodynamics

Research on the solubility and thermodynamics of related compounds, such as 2-amino-4-chlorobenzoic acid, highlights the importance of understanding the solubility behavior in different organic solvents for optimization of purification processes. This knowledge is crucial for chemical synthesis and pharmaceutical formulation (Li et al., 2017).

Anticancer Activity

Studies on derivatives of related compounds demonstrate significant in vitro anticancer activities against various cancer cell lines, suggesting potential for therapeutic applications. The synthesis and evaluation of S-glycosyl and S-alkyl derivatives highlight the importance of chemical modifications in enhancing biological activities (Saad & Moustafa, 2011).

Hydrogel Modification

Functional modification of hydrogels through condensation reactions with amine compounds, including related amines, demonstrates the potential for creating materials with improved properties for medical applications. This includes enhanced swelling behavior and thermal stability, which are important for drug delivery systems and tissue engineering (Aly & El-Mohdy, 2015).

Hydrogen Bonding and Polymorphism

The study of amino alcohol salts with quinaldinate, including compounds with structural similarities, provides insight into hydrogen bonding and polymorphism. This research can inform the development of pharmaceutical compounds and materials with tailored properties (Podjed & Modec, 2022).

Corrosion Inhibition

Research into the inhibition of mild steel corrosion in hydrochloric solutions by newly synthesized diamine derivatives, similar in structure, shows the potential of these compounds in protecting industrial materials. This application is crucial for reducing the economic and environmental impact of corrosion (Herrag et al., 2010).

Mechanism of Action

Target of Action

The primary targets of 2-[(2,4-Dichlorobenzoyl)amino]propanoic acid are the Peroxisome proliferator-activated receptor gamma (PPARγ), Nuclear receptor coactivator 2, and Retinoic acid receptor RXR-alpha . These receptors play a crucial role in regulating gene expression, cellular differentiation, development, and metabolism .

Mode of Action

The exact mode of action of This compound It is believed to interact with its targets (pparγ, nuclear receptor coactivator 2, and retinoic acid receptor rxr-alpha), leading to changes in gene expression and cellular processes .

Biochemical Pathways

The biochemical pathways affected by This compound Given its targets, it is likely to influence pathways related to gene expression, cellular differentiation, development, and metabolism .

Result of Action

The molecular and cellular effects of This compound Given its targets, it is likely to influence gene expression, cellular differentiation, development, and metabolism .

Biochemical Analysis

Biochemical Properties

It is known that carboxylic acids, such as 2-[(2,4-Dichlorobenzoyl)amino]propanoic acid, can participate in various biochemical reactions, including esterification and amide formation

Molecular Mechanism

It is known to interact with several targets, including the peroxisome proliferator-activated receptor gamma, nuclear receptor coactivator 2, and retinoic acid receptor RXR-alpha

Properties

IUPAC Name |

2-[(2,4-dichlorobenzoyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO3/c1-5(10(15)16)13-9(14)7-3-2-6(11)4-8(7)12/h2-5H,1H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJIFACDHUXBJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=C(C=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2600148.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2600159.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2600160.png)

![1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2600161.png)

![ethyl 3-[((11Z)-10-{[(2-methoxyphenyl)amino]carbonyl}-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-ylidene)amino]benzoate](/img/structure/B2600165.png)

![6-Chloro-3-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2600166.png)